4/'-Amino-7-hydroxyflavone
Description
Contextualization of Flavonoids as Biologically Active Scaffolds
Flavonoids are a diverse group of natural substances with variable phenolic structures, found widely in fruits, vegetables, grains, bark, roots, stems, and flowers. nih.gov These polyphenolic compounds are secondary metabolites in plants, playing crucial roles in their growth and defense against microbes and environmental stressors. nih.govnih.gov Structurally, they share a common C6-C3-C6 skeleton, which consists of two benzene (B151609) rings (A and B) linked by a three-carbon heterocyclic pyran ring (C). sysrevpharm.orgsysrevpharm.org
The flavonoid family is extensive, with over 6,500 molecules identified, and they are broadly classified into subgroups based on the structural features of the C ring, such as flavones, flavonols, flavanones, isoflavones, and anthocyanidins. nih.govtandfonline.com For centuries, plant-derived extracts containing flavonoids have been used in traditional medicine, and modern research has substantiated their wide range of biological activities. nih.gov These properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects, have established flavonoids as "privileged structures" in drug discovery—scaffolds that are capable of binding to diverse biological receptors. nih.govijrpc.comnih.gov
Significance of Flavone (B191248) Derivatives in Modern Medicinal Chemistry Research
Flavones, characterized by the backbone of 2-phenyl-4H-chromen-4-one, represent an important subclass of flavonoids that are actively investigated in medicinal chemistry. sysrevpharm.orgsysrevpharm.org The presence of a double bond between carbons 2 and 3 in the C ring is a key feature of flavones. nih.gov The core flavone structure serves as a versatile template for chemical modification to develop new therapeutic agents. sysrevpharm.orgsysrevpharm.org
The introduction of different functional groups onto the flavone skeleton can significantly modulate its biological activity. mdpi.com For instance, hydroxyl (-OH) groups at specific positions, particularly at C5 or C7, are often required for higher biological activity. mdpi.com Furthermore, the addition of amino (-NH2) groups has been shown to enhance the pharmacological profile of flavonoids. mdpi.commdpi.com Aminoflavones have been specifically studied as potent inhibitors of protein-tyrosine kinases and as antimitotic agents, highlighting their potential in cancer therapy. mdpi.com The strategic modification of the flavone scaffold is a key strategy in the quest for new and more effective drugs. nih.govsysrevpharm.org
Rationale for Academic Investigation into 4'-Amino-7-hydroxyflavone
The specific flavone derivative, 4'-Amino-7-hydroxyflavone, has garnered academic interest due to its unique combination of structural features: a hydroxyl group at the 7-position and an amino group at the 4'-position of the B-ring. evitachem.com This distinct substitution pattern makes it a subject of investigation for several potential therapeutic applications. evitachem.com
Research into 4'-Amino-7-hydroxyflavone is driven by its observed biological activities. evitachem.com It has been identified as an inhibitor of key enzymes involved in steroid metabolism and inflammation, such as aromatase (cytochrome P450 19) and various aldo-keto reductases. evitachem.com Its anti-inflammatory effects are attributed to its ability to reduce the production of pro-inflammatory mediators like nitric oxide. evitachem.com Moreover, its antioxidant properties and potential anticancer activity, possibly through the induction of apoptosis in cancer cells, are areas of active exploration. evitachem.com These multifaceted biological effects provide a strong rationale for its continued study as a potential lead compound in pharmaceutical development. evitachem.com
Overview of Research Methodologies Applied to Flavones
The study of flavones, including 4'-Amino-7-hydroxyflavone, employs a range of analytical and research methodologies to isolate, identify, characterize, and evaluate their biological activities. tandfonline.comresearchgate.net High-Performance Liquid Chromatography (HPLC) is a predominant technique for the separation and quantification of flavonoids from various sources. researchgate.net
For structural elucidation, a combination of spectroscopic methods is typically used. Mass Spectrometry (MS) provides information on the molecular weight and fragmentation patterns, while Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the precise arrangement of atoms within the molecule. researchgate.net
The synthesis of flavone derivatives is a critical aspect of research, allowing for the creation of novel compounds with potentially enhanced activities. sysrevpharm.orgijrpc.com Common synthetic routes include the Baker-Venkataraman rearrangement and the Algar-Flynn-Oyamada reaction. ijrpc.comresearchgate.net In recent years, computational methods such as molecular docking have become invaluable tools. nih.gov These in silico techniques help predict the binding interactions between flavonoids and biological targets like enzymes and receptors, guiding the design of more potent and selective inhibitors. nih.gov
Data Tables
Table 1: Physicochemical Properties of 4'-Amino-7-hydroxyflavone
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁NO₃ | evitachem.com |
| Molecular Weight | 253.25 g/mol | evitachem.com |
| Structure | Flavone backbone with an amino group (-NH₂) at the 4' position and a hydroxyl group (-OH) at the 7 position. | evitachem.com |
| Chirality | Achiral | evitachem.com |
Table 2: Reported Biological Activities and Targets of 4'-Amino-7-hydroxyflavone
| Activity | Mechanism/Target | Potential Application | Reference |
| Enzyme Inhibition | Inhibits aromatase (cytochrome P450 19) and various aldo-keto reductases. | Regulation of steroid hormone synthesis and metabolism. | evitachem.com |
| Anti-inflammatory | Reduces the production of pro-inflammatory cytokines and mediators (e.g., nitric oxide). | Development of anti-inflammatory drugs. | evitachem.com |
| Antioxidant | Scavenges free radicals. | Protection against oxidative stress-related diseases. | evitachem.com |
| Anticancer | Induces apoptosis in cancer cells. | Cancer research and therapy. | evitachem.com |
Structure
3D Structure
Properties
CAS No. |
132018-31-6 |
|---|---|
Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
2-(4-aminophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)14-8-13(18)12-6-5-11(17)7-15(12)19-14/h1-8,17H,16H2 |
InChI Key |
MYNFUICRGYXJID-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)N |
Synonyms |
4H-1-Benzopyran-4-one,2-(4-aminophenyl)-7-hydroxy-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for 4 Amino 7 Hydroxyflavone
Established Synthetic Pathways for Flavones and Aminoflavones
The construction of the flavone (B191248) backbone can be achieved through several well-established synthetic methodologies. These pathways often involve the formation of key intermediates which then undergo cyclization to yield the characteristic 2-phenyl-chromen-4-one system.
Classical Flavone Synthesis: Baker-Venkataraman Reaction and Cyclization Approaches
A cornerstone in flavone synthesis is the Baker-Venkataraman rearrangement. wikipedia.org This reaction involves the intramolecular acyl transfer of a 2-acyloxyacetophenone in the presence of a base to form a 1,3-diketone intermediate. wikipedia.orgthieme-connect.de Subsequent acid-catalyzed cyclodehydration of this diketone yields the flavone ring system. wikipedia.orgsysrevpharm.org
The general mechanism begins with the base-catalyzed formation of an enolate from the acetophenone (B1666503), which then attacks the ester carbonyl group intramolecularly. wikipedia.org This process is fundamental for creating the necessary precursor for the flavone core. uclan.ac.uk The synthesis of aminoflavones using this method often requires the introduction of a nitro group on one of the starting materials, which is later reduced to an amine. For instance, a modified Baker-Venkataraman approach has been successfully used for the synthesis of aminoflavones, demonstrating the versatility of this reaction. uclan.ac.uknih.gov A convenient, large-scale preparation of flavones can be achieved via the diketone intermediate, highlighting the method's utility. uclan.ac.uk
A notable synthesis closely related to 4'-amino-7-hydroxyflavone is that of 6-amino-7-hydroxyflavone. The process starts with 2′,4′-dihydroxy-5′-nitroacetophenone, which reacts with benzoyl chloride in the presence of potassium carbonate. mdpi.com This reaction yields a 1,3-diketone intermediate, 1-(2,4-dihydroxy-5-nitrophenyl)-3-phenyl-1,3-propanedione, which is then cyclized in glacial acetic acid with a catalytic amount of sulfuric acid to form 7-hydroxy-6-nitroflavone. mdpi.com The final step involves the reduction of the nitro group to an amino group to afford the target aminoflavone. mdpi.com
Table 1: Key Features of the Baker-Venkataraman Reaction for Flavone Synthesis
| Feature | Description | Reference |
| Starting Materials | 2-Hydroxyacetophenones and Aromatic Acyl Chlorides/Anhydrides | sysrevpharm.orguclan.ac.uk |
| Key Intermediate | 1,3-Diketone (β-Diketone) | wikipedia.orgthieme-connect.de |
| Reaction Steps | 1. O-acylation of 2-hydroxyacetophenone. 2. Base-catalyzed rearrangement to a 1,3-diketone. 3. Acid-catalyzed cyclization and dehydration. | wikipedia.orgmdpi.com |
| Common Bases | Potassium Hydroxide, Potassium Carbonate, Pyridine (B92270) | nih.govmdpi.com |
| Cyclization Agents | Sulfuric Acid, Acetic Acid | sysrevpharm.orgmdpi.com |
Synthesis from Chalcone (B49325) Precursors via Oxidative Cyclization
Another prevalent and versatile route to flavones is through the oxidative cyclization of chalcone precursors (1,3-diaryl-2-propen-1-ones). mdpi.compreprints.org Chalcones are typically synthesized via the Claisen-Schmidt condensation of an appropriately substituted 2'-hydroxyacetophenone (B8834) with a benzaldehyde (B42025) derivative in the presence of a base. mdpi.comnih.govresearchgate.net
Once the 2'-hydroxychalcone (B22705) is formed, it undergoes oxidative cyclization to yield the flavone. A variety of reagents and conditions can be employed for this transformation, which allows for a degree of control over the reaction outcome. mdpi.compreprints.org The choice of oxidizing agent can sometimes lead to the simultaneous formation of other flavonoid subclasses like flavonols or aurones. mdpi.com Microwave irradiation has been shown to accelerate these cyclization reactions, offering a more efficient and "green" alternative to conventional heating. nepjol.info
Table 2: Common Reagents for Oxidative Cyclization of 2'-Hydroxychalcones to Flavones
| Reagent/System | Conditions | Reference |
| Iodine (I₂) in DMSO | Heating | mdpi.com |
| Selenium Dioxide (SeO₂) | Heating in a suitable solvent | mdpi.com |
| Copper(II) Chloride (CuCl₂) | Microwave irradiation | mdpi.compreprints.org |
| Iron(III) Chloride (FeCl₃) | In methanol (B129727) or dichloromethane | mdpi.comresearchgate.net |
| Mercury(II) Acetate | In pyridine | nih.gov |
Methodologies for Regioselective Introduction of Amino and Hydroxyl Moieties on the Flavone Scaffold
The synthesis of specifically substituted flavones like 4'-amino-7-hydroxyflavone requires precise control over the placement of functional groups, a concept known as regioselectivity. This is typically achieved by using starting materials that already contain the desired functionalities or their precursors in the correct positions.
For 4'-amino-7-hydroxyflavone, a common strategy involves starting with 2',4'-dihydroxyacetophenone (B118725) (for the A-ring) and a 4-nitro-substituted benzaldehyde or benzoyl chloride (for the B-ring). mdpi.comevitachem.com The nitro group serves as a stable precursor to the amino group. After the flavone core is constructed, the nitro group at the 4'-position is reduced to the desired amino group. Catalytic hydrogenation or chemical reductants like sodium dithionite (B78146) are effective for this transformation. mdpi.comevitachem.com This multi-step process ensures the unambiguous placement of the hydroxyl group at C7 and the amino group at C4'.
More advanced methods for regioselective functionalization are also being developed. For example, palladium-catalyzed cross-coupling reactions have been used for the direct arylation of pre-existing flavone scaffolds. A protocol for the regioselective arylation at the C6 position of 7-hydroxyflavone (B191518) has been disclosed, which proceeds through a carbamate-directed C-H activation mechanism. bohrium.comcolab.ws While not directly targeting the 4'-position, this demonstrates the potential of modern catalytic methods for the late-stage functionalization of the flavone core.
Strategies for Chemical Derivatization of 4'-Amino-7-hydroxyflavone
The presence of reactive hydroxyl and amino groups on the 4'-amino-7-hydroxyflavone scaffold provides opportunities for further chemical modification to create a library of derivatives.
Modification of Hydroxyl Groups (e.g., Alkylation, Acylation)
The 7-hydroxyl group is a common site for derivatization in flavones. acs.org Its modification can significantly alter the physicochemical properties of the parent molecule.
Alkylation: This reaction involves the conversion of the phenolic hydroxyl group into an ether. It is typically achieved by reacting the hydroxyflavone with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate), in the presence of a base like potassium carbonate in a polar aprotic solvent like acetone. researchgate.netnih.gov Selective alkylation of the 7-hydroxyl group in polyhydroxyflavones is a known procedure. researchgate.net
Acylation: This process forms an ester by reacting the hydroxyl group with an acylating agent. mdpi.com Common reagents include acyl chlorides or acid anhydrides in the presence of a base such as pyridine. sysrevpharm.orgyoutube.com For example, 7-hydroxyflavone can be condensed with various substituted benzoyl chlorides in pyridine to yield the corresponding 7-acyloxy derivatives. sysrevpharm.org
Table 3: Reagents for the Derivatization of the 7-Hydroxyl Group
| Reaction Type | Reagent Class | Specific Example | Product Type |
| Alkylation | Alkyl Halide | Bromoalkanes, Benzyl Chloride | 7-O-Alkylflavone (Ether) |
| Alkylation | Dialkyl Sulfate | Dimethyl Sulfate | 7-O-Methylflavone (Ether) |
| Acylation | Acyl Chloride | Benzoyl Chloride | 7-O-Acylflavone (Ester) |
| Acylation | Acid Anhydride | Acetic Anhydride | 7-O-Acetylflavone (Ester) |
Functionalization of the Amino Group
The 4'-amino group is a versatile functional handle for derivatization, primarily acting as a nucleophile.
Acylation (Amide Formation): One of the most common modifications of an aromatic amino group is its conversion to an amide. This is readily achieved by reaction with an acyl chloride or an acid anhydride. youtube.com The reaction typically requires a base to neutralize the HCl or carboxylic acid byproduct. youtube.com This transformation can be used to attach a wide variety of substituents to the flavone core via an amide linkage, significantly expanding the structural diversity of potential derivatives.
Other Derivatizations: The primary amino group can, in principle, undergo other reactions common to anilines, such as diazotization followed by Sandmeyer-type reactions, or reductive amination. The polar nature of amino acids and similar compounds often necessitates derivatization to make them more volatile for certain types of analysis, such as gas chromatography. sigmaaldrich.com This highlights the broad range of chemical transformations available for the amino functionality.
Exploration of Substituent Effects on A, B, and C Rings for Research Applications
The biological and physicochemical properties of 4'-Amino-7-hydroxyflavone can be finely tuned by introducing various substituents onto its A, B, and C rings. Structure-activity relationship (SAR) studies have revealed that the nature and position of these substituents play a crucial role in the compound's efficacy and mechanism of action. mdpi.com
The presence of hydroxyl groups at specific positions, such as C-5 or C-7 on the A-ring, is often associated with enhanced biological activities. mdpi.com For instance, the hydroxyl group at C-7 is considered important for the inhibitory activity of some flavones against certain enzymes. rsc.org Similarly, the amino group on the B-ring is a key feature that can be modified to modulate activity.
Research has explored the impact of various substituents on the flavone scaffold. For example, the introduction of halogen atoms like bromine (Br) and chlorine (Cl) at positions 6 and 8 of the A-ring has been shown to be beneficial for the inhibition of certain kinases. mdpi.com The carbonyl group at position 4 of the C-ring often acts as a hydrogen bond acceptor, crucial for interactions with biological targets. mdpi.com
Furthermore, derivatization of the hydroxyl group at position 3 of the C-ring through alkylation has been found to generally increase the antiproliferative activity of certain flavonols against cancer cell lines. mdpi.com The linkage of an amino group to this hydroxyl group via a carbon linker has also been shown to be advantageous for antiproliferative effects. mdpi.com
The following table summarizes the effects of various substituents on the different rings of the flavone nucleus based on research findings:
| Ring | Position | Substituent | Observed Effect in Research Applications |
| A-Ring | C-5, C-7 | Hydroxyl (-OH) | Often required for higher biological activities. mdpi.com |
| C-6, C-8 | Halogens (Br, Cl) | Beneficial for the inhibition of certain kinases. mdpi.com | |
| B-Ring | C-4' | Amino (-NH2) | Key functional group for modification to modulate activity. |
| C-4' | Methoxy (B1213986) (-OCH3), Dimethylamino (-N(CH3)2) | Affects spectral properties and excited-state thermodynamics. acs.org | |
| C-Ring | C-3 | Hydroxyl (-OH) | Alkylation of this group can increase antiproliferative activity. mdpi.com |
| C-4 | Carbonyl (C=O) | Acts as a hydrogen bond acceptor, important for biological target interaction. mdpi.com |
Advanced Synthetic Techniques for 4'-Amino-7-hydroxyflavone Analogues
To efficiently synthesize 4'-Amino-7-hydroxyflavone and its diverse analogues, researchers have employed advanced synthetic techniques that offer advantages such as improved yields, shorter reaction times, and more environmentally friendly procedures.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of flavone derivatives. sysrevpharm.org This technique utilizes microwave irradiation to heat the reaction mixture, often leading to a significant acceleration of reaction rates compared to conventional heating methods. For example, the cyclization of chalcones to form the flavone core can be effectively carried out under microwave irradiation. nih.gov A study on the synthesis of 4-amino pyrimidine (B1678525) analogues demonstrated the use of microwave irradiation to achieve high conversion rates under mild conditions. rsc.org This method offers advantages like high yields, benign reaction conditions, and short reaction times. rsc.org
Catalytic Methods:
Various catalytic methods have been developed to facilitate the synthesis of flavones and their derivatives. Palladium-catalyzed cross-coupling reactions, for instance, have been utilized for the regioselective arylation of the flavone nucleus. bohrium.com One study reported a palladium-catalyzed regioselective arylation at the C6 position of 7-hydroxyflavone using diaryliodonium salts. bohrium.com This method provides an expedient approach for preparing 6-arylflavone derivatives. bohrium.com
The synthesis of 4'-Amino-7-hydroxyflavone itself can be achieved through a multi-step process. A common route involves the reaction of a substituted acetophenone with a benzoyl chloride derivative. evitachem.com For instance, 2',4'-dihydroxyacetophenone can react with benzoyl chloride in the presence of a base, followed by cyclization to form the 7-hydroxyflavone core. sysrevpharm.org The amino group at the 4'-position is typically introduced by the reduction of a nitro group, which is incorporated into the starting materials. mdpi.comresearchgate.netnih.gov A novel approach for the synthesis of 6-amino-7-hydroxyflavone involves the reaction of 2′,4′-dihydroxy-5′-nitroacetophenone with benzoyl chloride, followed by cleavage and subsequent reduction of the nitro group. mdpi.comresearchgate.netnih.gov
Analytical Methodologies for Structural Elucidation of 4'-Amino-7-hydroxyflavone and its Derivatives in Research
The unambiguous identification and structural characterization of 4'-Amino-7-hydroxyflavone and its derivatives are crucial for understanding their chemical and biological properties. A combination of spectroscopic and spectrometric techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. sysrevpharm.orgmdpi.com For example, the ¹H NMR spectrum of 7-hydroxyflavone shows characteristic signals for the protons on the aromatic rings. researchgate.net Similarly, the ¹H NMR spectrum of 4-aminophenol, a related structure, provides distinct peaks for its aromatic and amino protons. chemicalbook.com Analysis of chemical shifts, coupling constants, and integration values allows for the complete assignment of the molecular structure.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. mdpi.com Techniques like Electrospray Ionization (ESI) coupled with a mass analyzer such as a Quadrupole Time-of-Flight (QTOF) can provide high-resolution mass data, confirming the elemental composition of the molecule. massbank.eunih.gov The fragmentation pattern observed in the MS/MS spectrum offers valuable clues about the connectivity of different parts of the molecule. The mass spectrum of 7-hydroxyflavone shows a characteristic molecular ion peak and fragmentation ions. massbank.eu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:
Infrared spectroscopy is used to identify the functional groups present in a molecule. mdpi.com The IR spectrum of 4'-Amino-7-hydroxyflavone would show characteristic absorption bands for the hydroxyl (-OH), amino (-NH2), and carbonyl (C=O) groups. nih.gov UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for confirming the presence of the flavone chromophore. nih.govresearchgate.net The UV-Vis spectrum of 7-hydroxyflavone exhibits characteristic absorption bands that are influenced by the solvent environment. researchgate.net
The following table outlines the key analytical techniques and their applications in the structural elucidation of 4'-Amino-7-hydroxyflavone and its derivatives:
| Analytical Technique | Application |
| ¹H NMR Spectroscopy | Provides information on the number, environment, and connectivity of protons. sysrevpharm.orgmdpi.comresearchgate.netchemicalbook.com |
| ¹³C NMR Spectroscopy | Determines the number and types of carbon atoms in the molecule. nih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. mdpi.commassbank.eunih.gov |
| Infrared (IR) Spectroscopy | Identifies functional groups like -OH, -NH2, and C=O. mdpi.comnih.gov |
| UV-Visible Spectroscopy | Confirms the presence of the flavone chromophore and studies electronic transitions. nih.govresearchgate.net |
Computational and Theoretical Investigations of 4 Amino 7 Hydroxyflavone
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to a macromolecular target, such as a protein.
Molecular docking studies are crucial for predicting the binding affinity of 4'-Amino-7-hydroxyflavone with various protein targets. This affinity is often quantified by a docking score or binding energy, where a more negative value typically indicates a stronger, more stable interaction. Research on structurally related flavonoids provides a framework for understanding the potential binding affinities of 4'-Amino-7-hydroxyflavone.
For instance, studies on 7-hydroxyflavone (B191518) (7-HF) and other derivatives have shown significant binding to various enzymes and receptors. Docking of 7-HF against the anti-apoptotic protein Survivin (PDB: 1E31) yielded a docking score of -7.9 kcal/mol, suggesting strong binding potential. amazonaws.com Similarly, in studies involving the Keap1-Nrf2 protein complex, 7-HF showed a binding energy of -8.55 kcal/mol. plos.org The inhibitory activity of flavonoids against cytochrome P450 (P450) enzymes, which are crucial in drug metabolism, has also been explored. For P450 2C9, 7-hydroxyflavone was found to be a more potent inhibitor than flavone (B191248) itself. nih.gov
The introduction of an amino group, as in 4'-Amino-7-hydroxyflavone, can further influence binding affinity. Studies on a series of 4'-aminoflavones have demonstrated their potential as inhibitors of protein tyrosine kinases. mdpi.com For example, 4'-amino-6-hydroxyflavone was identified as a potent inhibitor of this enzyme class with an IC50 value of 1.2 µM. mdpi.com Furthermore, investigations into the binding of flavonoids to the orphan nuclear receptor NR4A1 showed that while 4'-hydroxyflavone (B191507) had a dissociation constant (K_D) of 13.0 µM, the related 3',4'-dihydroxyflavone (B191068) had a much stronger K_D of 0.96 µM, indicating that the position and number of functional groups are critical determinants of binding affinity. nih.gov These findings suggest that the specific combination of the 7-hydroxyl and 4'-amino groups in 4'-Amino-7-hydroxyflavone likely results in strong binding affinities to a range of biological targets, a hypothesis that is testable through direct docking simulations.
| Flavonoid Derivative | Protein Target | Predicted Binding Affinity (kcal/mol or K_D/IC_50) | Reference |
|---|---|---|---|
| 7-Hydroxyflavone | Survivin (1E31) | -7.9 kcal/mol | amazonaws.com |
| 7-Hydroxyflavone | Keap1-Nrf2 (2DYH) | -8.55 kcal/mol | plos.org |
| 7-Hydroxyflavone | Cyclooxygenase-2 (COX-2) | IC_50 = 27 µg/mL | medchemexpress.com |
| 4'-Amino-6-hydroxyflavone | Protein Tyrosine Kinase | IC_50 = 1.2 µM | mdpi.com |
| 4'-Hydroxyflavone | NR4A1 | K_D = 13.0 µM | nih.gov |
Beyond predicting if a molecule will bind, docking studies elucidate how it binds. This involves identifying the specific amino acid residues within the target's binding pocket that interact with the ligand. These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking.
The functional groups of 4'-Amino-7-hydroxyflavone—the 7-hydroxyl group, the 4'-amino group, and the C4-carbonyl group of the flavone core—are key determinants of its interaction patterns. The hydroxyl and amino groups can act as both hydrogen bond donors and acceptors, while the carbonyl group is a hydrogen bond acceptor. mdpi.com
Studies on 7-hydroxyflavone have revealed its specific binding modes. When docked with Survivin, 7-HF formed conventional hydrogen bonds with the amino acid residues ARG'18 and PHE'93. amazonaws.com In its interaction with the Keap1-Nrf2 protein complex, 7-HF formed hydrogen bonds with Val(418), Val(606), and Gly(367). plos.org Similarly, molecular docking of a 7-O-substituted 5-hydroxyflavone (B191505) derivative with S. aureus TyrRS (PDB ID: 1JIJ) and E. coli DNA GyrB (PDB ID: 6YD9) showed crucial hydrogen bonds and hydrophobic interactions within the active sites. semanticscholar.org The amino group on the B-ring of 4'-Amino-7-hydroxyflavone is expected to form additional directional interactions, further anchoring the ligand in the binding pocket and enhancing specificity and affinity. For example, studies with 2'-hydroxyflavanone (B191500) have shown its ability to form a network of hydrogen bonds with residues like tyrosine, lysine, and alanine (B10760859) within the binding site of the RLIP76 protein. oncotarget.com
| Flavonoid Derivative | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| 7-Hydroxyflavone | Survivin (1E31) | ARG'18, PHE'93 | Hydrogen Bond | amazonaws.com |
| 7-Hydroxyflavone | Keap1-Nrf2 (2DYH) | Val(418), Val(606), Gly(367) | Hydrogen Bond | plos.org |
| Quercetin (a polyhydroxyflavonol) | Pim-1 Kinase | GLU-121, LEU-44, VAL-126 | Hydrogen Bond | nih.gov |
| 2'-Hydroxyflavanone | RLIP76 | Y231, K268, A264 | Hydrogen Bond | oncotarget.com |
| 7-O-substituted 5-hydroxyflavone | S. aureus TyrRS (1JIJ) | Asp38, Tyr36, Asp73, Gly34 | Hydrogen Bond | semanticscholar.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, modeling the movements of atoms and molecules over time. This allows for an assessment of the stability of the docked pose and an analysis of the conformational changes in both the ligand and the protein upon binding.
Following molecular docking, MD simulations are often performed to validate the predicted binding mode and assess the stability of the protein-ligand complex. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory.
RMSF analysis reveals the flexibility of individual amino acid residues. Residues in the binding site that interact with the ligand are expected to show reduced fluctuations compared to their unbound state, further confirming the binding event. Simulations of 7-hydroxyflavone with the anti-apoptotic protein Bcl-2 showed that the ligand binds strongly within the binding cleft, forming stable intermolecular hydrogen bonds throughout the simulation. researchgate.net The binding free energy, often calculated using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can also be derived from MD trajectories to provide a more quantitative estimate of binding affinity. For the 7-hydroxyflavone-Bcl-2 complex, a strong binding free energy of -33.8 kcal/mol was calculated, indicating a very stable complex. researchgate.net
| Flavonoid-Protein Complex | Simulation Metric | Finding | Reference |
|---|---|---|---|
| 7-Hydroxyflavone - Bcl-2 | Binding Free Energy (MM/PBSA) | -33.8 kcal/mol | researchgate.net |
| 7-O-substituted 5-hydroxyflavone - S. aureus TyrRS | RMSD | Stable trajectory, indicating complex stability | semanticscholar.org |
| Generic Ligand-Protein Complex | RMSD | Stable at 0.3 nm, indicating complex stability | researchgate.net |
| 7-Hydroxyflavone - Bcl-2 | Hydrogen Bonds | Up to 4 stable H-bonds observed during simulation | researchgate.net |
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that a molecule can adopt by rotation about its single bonds. For flexible molecules like 4'-Amino-7-hydroxyflavone, understanding the preferred conformations in different environments (e.g., in aqueous solution versus a hydrophobic protein pocket) is critical. mdpi.com
Computational methods, such as Monte Carlo simulations or MD, are used to explore the conformational landscape of a molecule. sysrevpharm.orgsysrevpharm.org These methods generate a multitude of possible conformations, whose energies are then calculated to identify the most stable, low-energy states. sysrevpharm.org For flavonoids, a key conformational feature is the torsion angle between the B-ring and the chromen-4-one core, which determines the planarity of the molecule. acs.org The presence of the 7-hydroxyl and 4'-amino groups can influence this preferred conformation through intramolecular interactions or interactions with solvent molecules. acs.org A comprehensive conformational analysis provides insights into which shapes of 4'-Amino-7-hydroxyflavone are most likely to be present and biologically active in a physiological environment. mdpi.com
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a deep understanding of the electronic structure of a molecule. DFT can be used to calculate a wide range of properties, including optimized molecular geometry, distribution of electron density, and the energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com
These calculations are fundamental for explaining a molecule's reactivity and spectroscopic properties. For flavonoids, DFT has been used to study the electronic properties that contribute to their antioxidant activity. mdpi.com The energy gap between the HOMO and LUMO, for example, is an indicator of chemical reactivity and kinetic stability. researchgate.net
DFT is also employed to analyze the nature of intermolecular interactions, such as hydrogen bonds, which are critical for ligand-receptor binding. mdpi.com For instance, DFT calculations can estimate the complexation energy between a flavonoid and an interacting species, providing a quantitative measure of the interaction strength. acs.org Studies on 7-hydroxyflavone have used DFT to confirm its structure and analyze its molecular electrostatic potential map (MESP), which reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), guiding the understanding of its non-covalent interactions. semanticscholar.org Applying DFT to 4'-Amino-7-hydroxyflavone would allow for a detailed characterization of how the amino and hydroxyl groups influence its electronic properties and, consequently, its interaction potential with biological targets.
Electronic Structure Characterization and Frontier Molecular Orbitals (FMO) Analysis
The electronic structure of 4'-Amino-7-hydroxyflavone, a flavone derivative, is fundamental to understanding its reactivity and potential biological activity. Like other flavonoids, its structure is characterized by a C6-C3-C6 skeleton, forming a conjugated π-electron system that is crucial for its electronic properties. scirp.org Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating these properties. semanticscholar.orgacs.org
The electronic characteristics are largely defined by the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. irjweb.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. chalcogen.ro
For the parent compound, 7-hydroxyflavone, DFT calculations have been performed to determine its FMO energies. semanticscholar.org In a study utilizing the B3LYP functional and 6-31G basis set, the HOMO-LUMO energy gap for 7-hydroxyflavone was calculated to be 4.60 eV. jmaterenvironsci.com The introduction of an amino group (-NH2) at the 4'-position of the B-ring in 4'-Amino-7-hydroxyflavone is expected to significantly influence its electronic structure. The amino group is a strong electron-donating group, which would likely increase the energy of the HOMO, leading to a smaller HOMO-LUMO energy gap compared to 7-hydroxyflavone. This modification would enhance the molecule's electron-donating capacity and potentially increase its chemical reactivity.
The distribution of the HOMO and LUMO across the molecular structure provides insight into the regions most susceptible to electrophilic and nucleophilic attack. In flavonoids, the HOMO is often localized on the B-ring and parts of the C-ring, while the LUMO is typically distributed over the A-ring and the carbonyl group. The presence of the 4'-amino group would likely concentrate the HOMO density on the B-ring, making this region a primary site for electrophilic attack. The LUMO distribution would remain largely on the A-ring and the C-4 carbonyl group, indicating these as sites for nucleophilic attack.
Table 1: Frontier Molecular Orbital (FMO) Data for Related Flavonoids
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method |
| 7-Hydroxyflavone | - | - | 4.60 | B3LYP/6-31G |
| Quercetin | -3.7552 | 2.5897 | 6.3449 | B3LYP/6-31G(d,p) |
Note: Data for 4'-Amino-7-hydroxyflavone is not directly available in the searched literature. The data presented is for related flavonoid structures to provide context.
Electrostatic Potential Mapping (MESP) and Reactivity Prediction
Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. wuxiapptec.com The MESP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). wuxiapptec.comproteopedia.org
For 7-hydroxyflavone, MESP analysis reveals that the most negative potential is located around the carbonyl oxygen at the C-4 position and the oxygen of the hydroxyl group at the C-7 position. researchgate.net These regions are therefore the most likely sites for interaction with electrophiles or for forming hydrogen bonds. researchgate.net The regions of positive potential are generally located around the hydrogen atoms.
Table 2: Predicted Reactive Sites in 4'-Amino-7-hydroxyflavone based on MESP Principles
| Region | Predicted Electrostatic Potential | Type of Attack |
| C-4 Carbonyl Oxygen | Negative | Electrophilic |
| C-7 Hydroxyl Oxygen | Negative | Electrophilic |
| 4'-Amino Nitrogen | Negative | Electrophilic |
| Aromatic Hydrogens | Positive | Nucleophilic |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Development of Predictive Models for Biological Activities Based on Structural Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netwikipedia.org These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new or untested compounds. jddtonline.infomdpi.com
For flavonoids, QSAR models have been developed for a wide range of biological activities, including antioxidant, antimicrobial, and enzyme inhibitory activities. jddtonline.infod-nb.info The development of a predictive QSAR model for 4'-Amino-7-hydroxyflavone and its analogs would involve several key steps. First, a dataset of compounds with known biological activities would be compiled. The molecular structures would then be used to calculate a variety of descriptors.
Common descriptors used in flavonoid QSAR studies include:
Electronic Descriptors: HOMO and LUMO energies, dipole moment, and partial charges on atoms. These describe the electronic aspects of the molecule. jddtonline.info
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, and solvent accessible surface area. jddtonline.info
For 4'-Amino-7-hydroxyflavone, the presence of the hydroxyl and amino groups would be critical structural features captured by the descriptors. For instance, the number of hydrogen bond donors (the -OH and -NH2 groups) and acceptors (the oxygen and nitrogen atoms) would be important descriptors.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are used to build the QSAR model. jmaterenvironsci.commdpi.com A successful QSAR model for aminohydroxyflavones could predict the biological activity of new derivatives, guiding the synthesis of more potent compounds. For example, a 4D-QSAR model for flavonoid derivatives as acetylcholinesterase inhibitors showed good predictive ability with a cross-validation correlation coefficient (Q²) of 0.77 and an internal validation correlation coefficient (R²) of 0.954. nih.govjst.go.jp
Table 3: Common Structural Descriptors in Flavonoid QSAR Models
| Descriptor Type | Example Descriptors | Relevance to 4'-Amino-7-hydroxyflavone |
| Electronic | HOMO/LUMO energies, Dipole Moment | Influenced by -OH and -NH2 groups, affecting reactivity. |
| Topological | Connectivity Indices, Shape Indices | Describes the overall molecular structure and branching. |
| Physicochemical | LogP, Molar Refractivity, SASA | Relates to bioavailability and interaction with biological membranes. |
| 3D Descriptors | Jurs parameters, Shadow Indices | Captures the three-dimensional shape and steric properties. |
Biological Activities and Mechanistic Studies of 4 Amino 7 Hydroxyflavone
Antioxidant Activity Investigations (In Vitro Research)
The antioxidant capacity of 4'-Amino-7-hydroxyflavone has been explored through its ability to directly neutralize harmful reactive oxygen species (ROS) and to stimulate the body's own antioxidant defense systems.
Elucidation of Reactive Oxygen Species (ROS) Scavenging Mechanisms
Reactive oxygen species are highly reactive molecules that can damage cells by oxidizing essential biological components like proteins, lipids, and nucleic acids. nih.gov This oxidative damage is implicated in a variety of diseases. nih.gov The primary mechanism of direct antioxidant activity involves the donation of a hydrogen atom or an electron to a free radical, thus neutralizing its reactivity. dtu.dk
In the context of flavonoids, their structure, particularly the presence and position of hydroxyl groups, is crucial for their ROS scavenging ability. nih.gov While direct studies on 4'-Amino-7-hydroxyflavone's ROS scavenging are not extensively detailed in the provided results, related compounds like 7-hydroxyflavone (B191518) have been shown to reduce nicotine-induced ROS production in rat renal proximal tubule cells. medchemexpress.com This suggests that the 7-hydroxy moiety likely contributes to the antioxidant potential of 4'-Amino-7-hydroxyflavone. The amino group at the 4'-position may also influence its electron-donating capacity, a key factor in scavenging ROS. dtu.dknih.gov
Research on the Induction of Endogenous Antioxidant Systems
Beyond direct scavenging, flavonoids can exert indirect antioxidant effects by upregulating the expression of endogenous antioxidant enzymes. plos.org These enzymes form a crucial cellular defense against oxidative stress. nih.gov Key among these are Heme Oxygenase-1 (HO-1) and Manganese Superoxide (B77818) Dismutase (MnSOD). plos.org
Studies on the closely related 7-hydroxyflavone have demonstrated its ability to induce the expression of HO-1. plos.orgnih.gov This induction is mediated through the ERK/Nrf2 signaling pathway. plos.orgnih.gov The Nrf2 transcription factor, upon activation, binds to the antioxidant response element (ARE) in the promoter region of genes like HO-1, leading to their increased expression. plos.org HO-1 catalyzes the degradation of heme into biliverdin, which is then converted to the potent antioxidant bilirubin, along with iron and carbon monoxide. abclonal.com
Similarly, MnSOD, a primary mitochondrial antioxidant enzyme, plays a vital role in converting superoxide radicals to less harmful hydrogen peroxide. nih.gov While 7-hydroxyflavone preferentially induces HO-1, other flavonoids like 3-hydroxyflavone (B191502) have been shown to activate the MnSOD promoter. plos.orgnih.gov This highlights the nuanced structure-activity relationships among flavonoids in modulating specific antioxidant enzymes. The potential for 4'-Amino-7-hydroxyflavone to induce these or other antioxidant enzymes warrants further investigation to fully understand its indirect antioxidant capabilities.
Anti-inflammatory Response Modulation (In Vitro and Non-Human In Vivo Models)
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. mdpi.com 4'-Amino-7-hydroxyflavone and its parent compound, 7-hydroxyflavone, have been investigated for their ability to modulate inflammatory responses.
Investigation of Inflammatory Mediator Inhibition
A hallmark of inflammation is the overproduction of pro-inflammatory mediators, including cytokines like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). mdpi.commdpi.com Research has demonstrated that 7-hydroxyflavone can significantly inhibit the production of these cytokines. mdpi.comnih.gov
In a study using a rat model of myocardial ischemia/reperfusion injury, pretreatment with 7-hydroxyflavone led to a decrease in the levels of IL-1β, IL-6, and TNF-α in cardiomyocytes. mdpi.com Similarly, in vitro studies using lipopolysaccharide (LPS)-activated RAW264.7 macrophage cells, 7-hydroxyflavone dose-dependently reduced the production of IL-6 and TNF-α. nih.gov This inhibition of key pro-inflammatory cytokines underscores the potential of the 7-hydroxyflavone scaffold in mitigating inflammatory responses.
Table 1: Effect of 7-Hydroxyflavone on Pro-inflammatory Cytokine Production
| Cell/Animal Model | Inflammatory Stimulus | Treatment | Observed Effect on Cytokines |
| Rat Myocardial Ischemia/Reperfusion | Ischemia/Reperfusion | 7-Hydroxyflavone | ↓ IL-1β, ↓ IL-6, ↓ TNF-α mdpi.com |
| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 7-Hydroxyflavone | ↓ IL-6, ↓ TNF-α nih.gov |
Mechanistic Studies on Signaling Pathway Modulation
The production of inflammatory mediators is tightly regulated by intracellular signaling pathways. mdpi.com The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the inflammatory process. mdpi.commdpi.com
Research indicates that 7-hydroxyflavone exerts its anti-inflammatory effects by modulating these key signaling cascades. mdpi.com In the context of myocardial ischemia/reperfusion injury, 7-hydroxyflavone was found to regulate the MAPK/NF-κB signaling pathway. mdpi.com Specifically, it was shown to inhibit the phosphorylation of NF-κB p65, a crucial step in its activation and subsequent translocation to the nucleus to promote the expression of pro-inflammatory genes. mdpi.com Furthermore, molecular docking studies have suggested a stable binding interaction between 7-hydroxyflavone and key proteins in the MAPK/NF-κB pathway, including p38, ERK1/2, JNK, and NF-κB. mdpi.com
Research into the Inhibition of Key Pro-inflammatory Enzymes
In addition to cytokines, enzymes that synthesize inflammatory mediators are also critical targets for anti-inflammatory agents. Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) are two such enzymes that play pivotal roles in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. d-nb.info
Studies have identified 7-hydroxyflavone as a dual inhibitor of both COX-2 and 5-LOX. medchemexpress.commedchemexpress.com The inhibitory concentrations (IC50) for 7-hydroxyflavone against COX-2 and 5-LOX have been reported as 27 µg/mL and 33 µg/mL, respectively. medchemexpress.commedchemexpress.com By inhibiting these enzymes, 7-hydroxyflavone can effectively reduce the production of a broad spectrum of inflammatory mediators.
Table 2: Inhibitory Activity of 7-Hydroxyflavone on Pro-inflammatory Enzymes
| Enzyme | IC50 Value |
| Cyclooxygenase-2 (COX-2) | 27 µg/mL medchemexpress.commedchemexpress.com |
| 5-Lipoxygenase (5-LOX) | 33 µg/mL medchemexpress.commedchemexpress.com |
Anti-proliferative and Apoptosis-Inducing Activities (In Vitro Research)
The capacity of 4'-Amino-7-hydroxyflavone and related compounds to inhibit cancer cell growth and induce programmed cell death has been a key area of investigation.
Research has demonstrated the anti-proliferative effects of aminoflavones across a spectrum of cancer cell lines. While specific data for 4'-Amino-7-hydroxyflavone is part of a broader investigation into aminoflavonoids, studies on structurally similar compounds provide valuable insights. For instance, 7-hydroxyflavone has shown dose-dependent anti-tumor effects on human cervical (HeLa) and breast (MDA-MB-231) cancer cell lines, with IC50 values of 22.56 ± 0.21 µg/mL and 3.86 ± 0.35 µg/mL, respectively researchgate.net. The broader class of aminoflavonoids has also shown significant cytotoxic activity against various human tumor cell lines mdpi.com.
It is important to note that the substitution pattern on the flavone (B191248) core significantly influences the anti-proliferative potency. For example, 5,4'-diaminoflavone and its derivatives have exhibited potent anti-proliferative effects against the human breast cancer cell line MCF-7 mdpi.com.
Table 1: Anti-proliferative Activity of Related Flavonoids
| Compound | Cancer Cell Line | IC50 Value |
|---|---|---|
| 7-Hydroxyflavone | HeLa | 22.56 ± 0.21 µg/mL researchgate.net |
| 7-Hydroxyflavone | MDA-MB-231 | 3.86 ± 0.35 µg/mL researchgate.net |
This table presents data for compounds structurally related to 4'-Amino-7-hydroxyflavone to provide context for its potential anti-proliferative activities.
The anti-cancer potential of 4'-Amino-7-hydroxyflavone is closely linked to its ability to induce apoptosis, or programmed cell death, in cancer cells evitachem.com. The mechanisms underlying this process are multifaceted. Flavonoids, in general, can trigger apoptosis through both intrinsic and extrinsic pathways mdpi.com. The intrinsic pathway often involves the regulation of the Bax/Bcl-2 protein ratio, leading to mitochondrial dysfunction and the activation of caspases, which are key executioners of apoptosis mdpi.comnih.gov.
Studies on aminoflavones have shown that they can induce apoptosis in various cancer cell lines, including HepG2 cells mdpi.com. For instance, a flavone derivative with a p-aminophenoxy group was found to induce apoptosis and cell cycle arrest through the up-regulation of p21 expression mdpi.com. The induction of apoptosis is a critical mechanism for the anti-cancer effects of many flavonoids, and research suggests that 4'-Amino-7-hydroxyflavone shares this property evitachem.comsemanticscholar.org.
In addition to inducing apoptosis, 4'-Amino-7-hydroxyflavone and related aminoflavones can exert their anti-proliferative effects by modulating the cell cycle. Many flavonoids are known to cause cell cycle arrest at the G1 or G2/M phases, thereby preventing cancer cells from dividing and proliferating nih.gov.
Specifically, some aminoflavones have been observed to cause cell cycle arrest at the G2/M phase mdpi.commdpi.com. For example, certain 2'-chloro-4'-aminoflavones induced G2/M phase arrest in a concentration-dependent manner mdpi.com. This arrest is often mediated by the modulation of key cell cycle regulatory proteins. For instance, some flavone derivatives induce G2/M arrest by up-regulating the expression of p21, a cyclin-dependent kinase inhibitor mdpi.comencyclopedia.pub. The ability to halt the cell cycle represents a significant aspect of the anti-cancer activity of this class of compounds.
Enzyme Inhibition Studies
The biological effects of 4'-Amino-7-hydroxyflavone are also attributed to its ability to inhibit specific enzymes that play crucial roles in cellular signaling and hormone metabolism.
Protein tyrosine kinases (PTKs) are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Their aberrant activity is often associated with cancer. Several aminoflavones have been identified as inhibitors of various PTKs, including p56lck, EGFr, and p60v-src nih.gov. The amino group on the flavone structure is crucial for this inhibitory activity nih.gov.
While specific IC50 values for 4'-Amino-7-hydroxyflavone are part of a larger screening of aminoflavones, data for structurally similar compounds highlight the potential of this class. For instance, 4'-amino-6-hydroxyflavone was found to be a potent inhibitor of the protein tyrosine kinase p56lck, with an IC50 value of 1.2 µM mdpi.com. Another compound, 3'-amino-4'-methoxyflavone, demonstrated significant inhibition of the EGF receptor tyrosine kinase mdpi.com.
Table 2: Protein Tyrosine Kinase Inhibition by Related Aminoflavones
| Compound | Enzyme | IC50 Value/Inhibition |
|---|---|---|
| 4'-Amino-6-hydroxyflavone | p56lck | 1.2 µM mdpi.com |
| 3'-Amino-4'-methoxyflavone | EGFr | 42% inhibition at 50 µM mdpi.com |
| Aminoflavone 10a | EGFr | 8.7 µM nih.gov |
| Aminoflavone 10m | EGFr | 7.8 µM nih.gov |
| Aminoflavone 10a | p60v-src | 28.8 µM nih.gov |
| Aminoflavone 10m | p60v-src | 38.4 µM nih.gov |
This table showcases the inhibitory activities of various aminoflavones against key protein tyrosine kinases, indicating the potential of 4'-Amino-7-hydroxyflavone as an inhibitor in this class.
4'-Amino-7-hydroxyflavone has also been investigated for its ability to modulate enzymes involved in steroid hormone synthesis. Aromatase (CYP19) is a key enzyme that converts androgens to estrogens. Inhibiting aromatase is a crucial strategy in the treatment of hormone-dependent breast cancers. Research has shown that 7-hydroxyflavone is a potent inhibitor of aromatase.
Furthermore, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) is another important enzyme in estrogen metabolism, catalyzing the conversion of the less potent estrone (B1671321) to the highly potent estradiol (B170435) plos.org. Inhibition of 17β-HSD1 is being explored as a therapeutic approach for estrogen-dependent diseases plos.orgnih.gov. Phytoestrogens, including certain flavones, have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase researchgate.net. The inhibitory activity of flavonoids against this enzyme suggests a potential role for 4'-Amino-7-hydroxyflavone in modulating estrogen levels.
Pyruvate Kinase M2 (PKM2) Inhibition Research
Pyruvate Kinase M2 (PKM2) is a critical enzyme in the glycolytic pathway, particularly in cancer cells, making it a viable target for therapeutic intervention. mdpi.comscientificarchives.com Research has shown that various flavones can effectively inhibit PKM2. nih.govscienceopen.com Specifically, 7-hydroxyflavone, a structurally related compound, has been identified as an inhibitor of PKM2 with a reported IC50 value of 2.12 μM. medchemexpress.com This inhibitory action disrupts the metabolic processes that are highly active in proliferating cells. ijbs.com While direct studies on 4'-Amino-7-hydroxyflavone are part of ongoing research, the inhibitory potential of the hydroxyflavone scaffold suggests a basis for its investigation as a PKM2 inhibitor. nih.govscienceopen.com
Investigation of Cytochrome P450 Enzymes Inhibition (e.g., CYP1A1, CYP1A2, CYP1B1, CYP2C9, CYP3A4)
The cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of compounds, including drugs and carcinogens. nih.govmdpi.com Flavonoids are well-documented as modulators of CYP enzyme activity. nih.govresearchgate.net Studies on various hydroxyflavones have revealed that the position and number of hydroxyl groups significantly influence their inhibitory effects on different CYP isoforms. nih.gov
For instance, the presence of a hydroxyl group at the 7-position, as seen in 7-hydroxyflavone, has been shown to inhibit CYP2C9 more effectively than the parent flavone structure. nih.gov However, for CYP1A2, 7-hydroxyflavone was found to be less inhibitory. nih.gov The inhibitory activity of flavonoids against CYP1A1 and CYP1B1 is also pronounced, with hydroxyl groups generally increasing the inhibitory potency. nih.govresearchgate.net While comprehensive data on 4'-Amino-7-hydroxyflavone is still being gathered, the known structure-activity relationships of related flavonoids provide a strong rationale for its investigation as a potential inhibitor of various CYP450 enzymes.
Table 1: Inhibitory Effects of Selected Flavonoids on CYP Enzymes
| Flavonoid | CYP Isoform | Effect |
| 7-hydroxyflavone | CYP2C9 | More inhibitory than flavone nih.gov |
| 7-hydroxyflavone | CYP1A2 | Less inhibitory than flavone nih.gov |
| Hydroxyflavones | CYP1B1 | Decreased IC50 compared to flavone nih.gov |
Receptor Binding and Modulation Investigations
Interaction with Orphan Nuclear Receptors (e.g., NR4A1)
The orphan nuclear receptor NR4A1 (also known as Nur77) has been identified as a target for various flavonoid compounds. nih.govresearchgate.net Research has demonstrated that flavone and its hydroxylated derivatives can bind to the ligand-binding domain (LBD) of NR4A1. nih.govresearchgate.netmdpi.com The binding affinities, represented by dissociation constants (KD), vary depending on the number and position of hydroxyl groups on the flavone backbone. nih.gov For example, interactions of 6-hydroxyflavone (B191506) and 7-hydroxyflavone with the NR4A1 LBD have been confirmed through isothermal titration calorimetry (ITC) assays. researchgate.netresearchgate.net This suggests that hydroxyflavones act as selective NR4A1 modulators, and their effects can be antagonistic in certain cellular contexts. nih.govnih.gov The specific interaction of 4'-Amino-7-hydroxyflavone with NR4A1 is an area of active investigation, building upon the established binding of similar flavonoids.
Modulation of Transcription Factor Activities (e.g., NF-κB, Nrf2, CREB)
Flavonoids are known to modulate the activity of key transcription factors involved in cellular stress responses and inflammation, such as NF-κB, Nrf2, and CREB.
NF-κB: The NF-κB signaling pathway is a central regulator of inflammation. mdpi.com Some flavonoids have been shown to suppress NF-κB activation, thereby exerting anti-inflammatory effects. scirp.orgijbs.com
Nrf2: The Nrf2 pathway is a critical defense mechanism against oxidative stress. mdpi.com 7-Hydroxyflavone has been shown to protect renal cells by activating the ERK/Nrf2/HO-1 pathway. medchemexpress.com Many flavonoids are known to activate the Nrf2-ARE (antioxidant response element) pathway, leading to the expression of protective antioxidant enzymes. mdpi.comscirp.org
CREB: The CREB (cAMP response element-binding protein) is involved in various cellular processes, including proliferation and survival. The interplay between these pathways is complex; for instance, there is evidence of crosstalk between the Nrf2 and NF-κB pathways, where activation of Nrf2 can lead to the suppression of NF-κB signaling. mdpi.comresearchgate.net The modulatory effects of 4'-Amino-7-hydroxyflavone on these transcription factors are a subject of ongoing research.
Binding to Anti-apoptotic Proteins (e.g., Bcl-2)
The Bcl-2 family of proteins are key regulators of apoptosis (programmed cell death), with some members being anti-apoptotic. nih.govspandidos-publications.com Targeting these anti-apoptotic proteins is a promising strategy in cancer therapy. Molecular docking and dynamics simulation studies have suggested that 7-hydroxyflavone has a good binding ability with the anti-apoptotic protein Bcl-2, with an estimated free energy of binding of –6.3 kcal/mol. semanticscholar.org This indicates its potential as a lead compound to inhibit the function of Bcl-2 in cancerous cells. semanticscholar.org The ability of 4'-Amino-7-hydroxyflavone to bind to and modulate Bcl-2 and other anti-apoptotic proteins is an important area of investigation.
Table 2: Binding Affinity of 7-hydroxyflavone with Bcl-2
| Compound | Target Protein | Estimated Free Energy of Binding (kcal/mol) |
| 7-hydroxyflavone | Bcl-2 | -6.3 semanticscholar.org |
Antagonism of Protease-Activated Receptor 4 (PAR4)
Protease-Activated Receptor 4 (PAR4) is a G-protein coupled receptor involved in thrombin-induced platelet activation. ahajournals.orgescholarship.org As such, PAR4 has emerged as a promising target for antiplatelet therapies. ahajournals.orgresearchgate.net Research has focused on discovering small-molecule antagonists of PAR4. researchgate.netnih.gov While many PAR4 inhibitors have been developed, recent studies have identified flavonoids as potential PAR4 antagonists. For instance, 7,4'-dimethoxy-3-hydroxyflavone has been identified as a PAR4 antagonist with antithrombotic activity. researchgate.net This finding suggests that the flavone scaffold is a viable starting point for the development of new PAR4 inhibitors. The potential for 4'-Amino-7-hydroxyflavone to act as a PAR4 antagonist is an area of interest for future research in the field of thrombosis.
Based on a comprehensive review of available scientific literature, there is currently insufficient data to generate a detailed article on the biological activities of 4'-Amino-7-hydroxyflavone specifically within the requested subtopics.
Searches for the modulation of Tyrosine Receptor Kinase B (TrkB), attenuation of chemotherapy-induced neuropathic pain, and antithrombotic effects related to this specific compound did not yield relevant research findings. The existing literature on flavones and their biological activities tends to focus on other derivatives, such as 7,8-dihydroxyflavone (B1666355) in the context of TrkB activation, or different hydroxyflavones in studies on neuropathic pain and platelet aggregation.
Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres strictly to the provided outline for the compound 4'-Amino-7-hydroxyflavone.
Structure Activity Relationship Sar Studies of 4 Amino 7 Hydroxyflavone Derivatives
Impact of Amino and Hydroxyl Group Positioning on Biological Activities
The presence and location of amino (-NH₂) and hydroxyl (-OH) groups on the flavone (B191248) core are critical determinants of the biological activities of 4'-amino-7-hydroxyflavone and its derivatives. Research has consistently shown that these functional groups are not merely passive substituents but actively participate in interactions with biological targets.
The 7-hydroxyl group is frequently cited as a key contributor to the biological potency of flavonoids. mdpi.com Studies have indicated that the presence of a hydroxyl group at the C7 position is often required for higher biological activities. mdpi.com This hydroxyl group can act as a hydrogen bond donor, facilitating interactions with various enzymes and receptors. nih.gov For instance, the 7-OH group is considered one of the most reactive hydroxyl groups in flavonoids and is often involved in their antioxidant activity. scispace.com The antioxidant potential is a cornerstone of the diverse pharmacological effects of flavonoids, including their anticancer and anti-inflammatory properties. researchgate.netnih.gov The ability of the 7-hydroxy group to scavenge free radicals contributes significantly to these effects. researchgate.netsemanticscholar.org
The 4'-amino group on the B-ring also plays a pivotal role in defining the biological profile of these compounds. Aminoflavones have been investigated for various therapeutic applications, including as tyrosine kinase inhibitors. mdpi.commdpi.com The amino group, particularly at the 4'-position, can significantly influence the molecule's interaction with protein targets. For example, the absence of a 4'-amino group or its replacement with a hydroxyl group has been shown to block the inhibitory effect of certain chalcones, which are precursors to flavones. mdpi.com While mono- and dialkylation of the 4'-amino group can enhance antitumor activity in some cases, it is not always essential for antiproliferative potential. mdpi.com Interestingly, relocating the 4'-amino group to the 3'-position has been found to decrease activity in some instances, highlighting the positional importance of this substituent. mdpi.com
Furthermore, the interplay between the 7-hydroxyl and 4'-amino groups can lead to synergistic or antagonistic effects on biological activity. For instance, in a study on TrkB agonists, 4'-dimethylamino-7,8-dihydroxyflavone displayed higher agonistic activity than its lead compound, 7,8-dihydroxyflavone (B1666355), suggesting a positive contribution from the 4'-amino group in that specific context. nih.gov Conversely, the presence of a 4'-hydroxy group was found to diminish the stimulatory effect. nih.gov This underscores the nuanced and context-dependent influence of these substitutions.
Table 1: Impact of Amino and Hydroxyl Group Positioning on Biological Activities
| Compound/Derivative Feature | Biological Activity Impact | Reference(s) |
| 7-Hydroxyl Group | Often required for higher biological activities. Contributes to antioxidant and anticancer effects. | mdpi.comresearchgate.netsemanticscholar.org |
| Acts as a hydrogen bond donor in interactions with biological targets. | nih.gov | |
| 4'-Amino Group | Important for tyrosine kinase inhibition. | mdpi.commdpi.com |
| Absence or replacement can block certain inhibitory effects. | mdpi.com | |
| Relocation to the 3'-position can decrease activity. | mdpi.com | |
| 4'-Dimethylamino Group (in 7,8-dihydroxyflavone) | Enhanced TrkB agonistic activity. | nih.gov |
| 4'-Hydroxy Group (in 7,8-dihydroxyflavone) | Diminished TrkB agonistic activity. | nih.gov |
Influence of Other Substituents on the Flavone Scaffold's Bioactivity
Beyond the primary amino and hydroxyl groups, the introduction of other substituents onto the flavone scaffold can significantly modulate the bioactivity of 4'-amino-7-hydroxyflavone derivatives. These modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
The substitution pattern on both the A and B rings of the flavone core is a key determinant of activity. researchgate.net For instance, in the context of antimicrobial activity, substitutions such as hydroxyl and methoxy (B1213986) groups at various positions on the A-ring can enhance the effect. researchgate.net The B-ring's substitution pattern is particularly crucial for the antioxidant potential of flavonoids. mdpi.commdpi.com
The introduction of alkyl or acyl groups to the hydroxyl moieties can also have a profound impact. Alkylation of the hydroxyl group at position 3 has been shown to generally increase antiproliferative activity against certain cancer cell lines. nih.govmdpi.com This suggests that modifying the hydrogen-bonding capability and increasing lipophilicity at this position can be beneficial for anticancer effects.
Furthermore, the incorporation of different functional groups can steer the biological activity towards specific targets. For example, the synthesis of flavone derivatives containing a dimethylamino group at position 4 of the B-ring has yielded compounds with notable antifungal activity. mdpi.com Similarly, linking an amino group to the 3-hydroxyl group via a carbon linker has been found to be advantageous for antiproliferative activity against prostate cancer cells. nih.govpreprints.orgmdpi.com
The nature of the substituent on the B-ring can be a deciding factor for certain biological activities. In some instances, hydrophobic substituents on the B-ring of aminochalcones have resulted in potent antiproliferative agents. bohrium.com The electronic nature of these substituents also plays a role. For example, the introduction of electron-withdrawing groups can have a different effect compared to electron-donating groups, and this can be exploited to fine-tune the desired biological response.
Table 2: Influence of Other Substituents on Flavone Bioactivity
| Substituent/Modification | Position | Impact on Bioactivity | Reference(s) |
| Hydroxyl (OH) and Methoxy (OMe) groups | A-ring | Can improve antimicrobial activity. | researchgate.net |
| Alkylation of 3-OH group | C-ring | Generally increases antiproliferative activity. | nih.govmdpi.com |
| Dimethylamino group | 4'-position (B-ring) | Can confer antifungal activity. | mdpi.com |
| Amino group linked to 3-OH | C-ring | Beneficial for antiproliferative activity. | nih.govpreprints.orgmdpi.com |
| Hydrophobic substituents | B-ring | Can lead to potent antiproliferative agents. | bohrium.com |
Correlations between Computational Predictions and Experimental Observations in SAR Analysis
In modern drug discovery, computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, play a vital role in complementing and guiding experimental SAR analysis. mdpi.com These in silico approaches aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For 4'-amino-7-hydroxyflavone and its derivatives, computational predictions have shown significant correlation with experimental findings, thereby accelerating the process of identifying more potent and selective analogues.
QSAR models are built by identifying molecular descriptors that quantify variations in the structural properties of molecules. mdpi.com These descriptors can be electronic, steric, hydrophobic, or topological in nature. For flavonoids, QSAR studies have revealed that parameters such as hydration energy and hydrophobic parameters can have a significant impact on their inhibitory activity against enzymes like protein tyrosine kinases. mdpi.com
Computational chemistry methods, such as Density Functional Theory (DFT), are employed to study the electronic structure and reactivity of flavonoids. mdpi.com These studies can provide insights into properties like bond dissociation enthalpy (BDE), which is related to the antioxidant activity of these compounds. mdpi.com For instance, computational analyses have supported the experimental observation that the B-ring's substitution pattern is of paramount importance for the antioxidative potential of flavonoids. mdpi.com
Molecular docking simulations are another powerful computational tool used to predict the binding orientation and affinity of a ligand (like a flavone derivative) to its target protein. These simulations can help visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding process. For example, docking studies can corroborate experimental findings about the importance of specific hydroxyl or amino groups in binding to an enzyme's active site. preprints.org
Table 3: Correlation Between Computational and Experimental SAR
| Computational Method | Application in Flavonoid SAR | Correlation with Experimental Data | Reference(s) |
| QSAR | Predicts biological activity based on molecular descriptors. | Significant correlation observed for protein tyrosine kinase inhibitory activity. | mdpi.com |
| DFT | Calculates electronic properties and reactivity (e.g., BDE). | Supports the importance of the B-ring substitution for antioxidant activity. | mdpi.commdpi.com |
| Molecular Docking | Predicts binding modes and affinities to target proteins. | Can confirm the role of specific functional groups in binding interactions. | preprints.org |
Potential Research Applications and Future Academic Directions for 4 Amino 7 Hydroxyflavone
Role of 4'-Amino-7-hydroxyflavone as a Molecular Research Probe
While direct studies characterizing 4'-Amino-7-hydroxyflavone as a molecular probe are not extensively documented, the known properties of structurally similar flavonoids suggest its significant potential in this area. Derivatives of 3-hydroxyflavone (B191502), a closely related structural class, are well-regarded for their use as sensitive fluorescent probes to investigate microparameters of biological membranes and macromolecules. researchgate.net These molecules can exhibit an excited-state intramolecular proton transfer (ESIPT) process, which is sensitive to the molecular environment. researchgate.netnih.gov
For instance, 4'-amino derivatives of 3-hydroxyflavone have been specifically studied as fluorescent probes. The presence of the 4'-amino substituent increases the molecule's dipole moment, leading to more pronounced interactions with surrounding solvents or biological structures. researchgate.net This sensitivity allows them to probe different regions of a biological membrane. researchgate.net Similarly, 4'-dimethylamino-3-hydroxyflavone has been used as a fluorophore in probes designed for the ratiometric detection of biologically crucial molecules like cysteine and ATP. nih.govbeilstein-journals.org The fluorescence properties of these probes change upon interaction with the target analyte, allowing for detection and quantification. nih.govbeilstein-journals.org
Given these precedents, 4'-Amino-7-hydroxyflavone likely possesses analogous fluorescent properties that could be harnessed. Its structure could be modified to create specific probes for detecting various analytes or changes in the cellular microenvironment, such as polarity or viscosity. Future research could focus on characterizing its photophysical properties and developing it into a tool for bioimaging and sensing applications, potentially for tracking specific ions, molecules, or cellular processes in living cells. nih.gov
Prospects as a Lead Compound for Rational Drug Design in Medicinal Chemistry
4'-Amino-7-hydroxyflavone has been identified as a promising lead compound for the development of new therapeutic agents, particularly in the fields of anti-inflammatory and cancer research. evitachem.com The general class of aminoflavones has been investigated for activities such as tyrosine kinase inhibition, while the 7-hydroxy position on the flavone (B191248) core is often required for higher biological activity. mdpi.comnih.gov
The primary mechanism of action for 4'-Amino-7-hydroxyflavone involves the inhibition of key enzymes. evitachem.com It has been shown to inhibit enzymes crucial in steroid metabolism, such as aromatase (cytochrome P450 19) and various aldo-keto reductases. evitachem.com Its anti-inflammatory effects are attributed to its ability to reduce the production of pro-inflammatory mediators like nitric oxide and prostaglandins (B1171923). evitachem.com The potential of flavonoids to inhibit enzymes like H+,K+-ATPase, which is responsible for gastric acid secretion, has also been a subject of study, with the number and position of hydroxyl groups playing a key role in the inhibitory action. tandfonline.com
Furthermore, the compound's potential anticancer properties are being actively explored. evitachem.com Research into related flavonoids demonstrates that they can inhibit cancer cell growth and induce apoptosis. evitachem.comnih.gov For example, 7-hydroxyflavone (B191518) has shown anticancer activity against cervical and breast cancer cell lines. nih.gov The structural features of 4'-Amino-7-hydroxyflavone make it a candidate for development into a more potent and selective drug. Its amino group can act as a nucleophile, and it can form complexes with metal ions, potentially enhancing its biological activity. evitachem.com These characteristics make it an attractive scaffold for medicinal chemists to modify in the rational design of new, more effective drugs. sysrevpharm.orgmdpi.com
Future Directions for Comprehensive Academic Research on 4'-Amino-7-hydroxyflavone
Despite its promise, comprehensive academic research on 4'-Amino-7-hydroxyflavone remains in its early stages. Several future directions can be identified to fully elucidate its therapeutic potential and expand its application.
Elucidation of Molecular Mechanisms and Targets: While initial research points to the inhibition of enzymes like aromatase and aldo-keto reductases, a broader screening against a wider panel of kinases and other cancer-related or inflammation-related enzymes is necessary. evitachem.com Studies should aim to identify the specific molecular targets and signaling pathways modulated by the compound. For example, research on 7-hydroxyflavone has explored its role in the ERK/Nrf2/HO-1 pathway in protecting against oxidative stress, a pathway that could also be relevant for the 4'-amino derivative. plos.org
Structure-Activity Relationship (SAR) Studies: A critical area for future research is the systematic synthesis of a library of 4'-Amino-7-hydroxyflavone derivatives. sysrevpharm.org By modifying the substitution patterns on both the A and B rings, researchers can establish clear structure-activity relationships. This involves exploring how different functional groups at various positions affect the compound's potency and selectivity against specific biological targets. nih.gov Such SAR studies are fundamental for optimizing the lead compound into a clinical candidate.
Exploration of New Therapeutic Areas: The known antioxidant and enzyme-inhibiting properties suggest that the utility of 4'-Amino-7-hydroxyflavone may extend beyond cancer and inflammation. evitachem.com Future investigations could explore its potential in neurodegenerative diseases, metabolic disorders, or as an antiviral agent, areas where other flavonoids have shown promise. nih.gov
By pursuing these research avenues, the scientific community can build a comprehensive understanding of 4'-Amino-7-hydroxyflavone, paving the way for its potential development as a novel therapeutic agent or a valuable molecular tool.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
